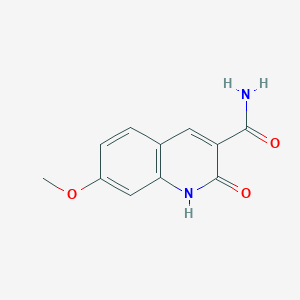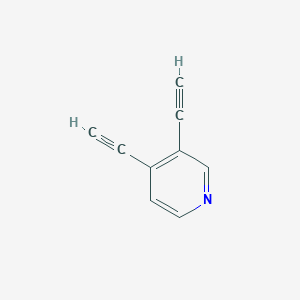![molecular formula C20H14Cl2O4 B13125379 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- CAS No. 101417-87-2](/img/structure/B13125379.png)
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.
Chlorination: The anthracene-9,10-dione undergoes chlorination to introduce chlorine atoms at specific positions.
Allylation: The chlorinated intermediate is then reacted with 2-chloroallyl alcohol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloroallyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroallyl groups under mild conditions.
Major Products
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives with functional groups replacing the chloroallyl groups.
Wissenschaftliche Forschungsanwendungen
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological probe due to its fluorescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione involves its interaction with cellular components:
Molecular Targets: The compound targets DNA topoisomerases, enzymes involved in DNA replication and repair.
Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenoxyanthracene-9,10-dione: Similar structure but with phenoxy groups instead of chloroallyl groups.
1,5-Dihydroxyanthracene-9,10-dione: Contains hydroxyl groups, leading to different chemical properties.
1,5-Diaminoanthracene-9,10-dione: Features amino groups, making it more reactive in certain chemical reactions.
Uniqueness
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione is unique due to the presence of chloroallyl groups, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as an anticancer agent make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
101417-87-2 |
|---|---|
Molekularformel |
C20H14Cl2O4 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
1,5-bis(2-chloroprop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-11(21)9-25-15-7-3-5-13-17(15)19(23)14-6-4-8-16(18(14)20(13)24)26-10-12(2)22/h3-8H,1-2,9-10H2 |
InChI-Schlüssel |
OGTQFSYQCOIKOI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC(=C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
